molecular formula C12H22N2O6 B13152323 2,2'-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid CAS No. 86952-03-6

2,2'-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid

Cat. No.: B13152323
CAS No.: 86952-03-6
M. Wt: 290.31 g/mol
InChI Key: ABTQGSUSLWDPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid is a complex organic compound that belongs to the family of diaza-crown ethers. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with acetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2,2’-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid involves its ability to form stable complexes with metal ions. This interaction is facilitated by the diaza-crown ether structure, which provides a suitable environment for metal ion binding. The molecular targets and pathways involved depend on the specific application and the metal ions being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)diacetic acid is unique due to its specific structure, which allows for the formation of highly stable metal ion complexes. This makes it particularly valuable in applications requiring strong and selective metal ion binding .

Properties

CAS No.

86952-03-6

Molecular Formula

C12H22N2O6

Molecular Weight

290.31 g/mol

IUPAC Name

2-[10-(carboxymethyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]acetic acid

InChI

InChI=1S/C12H22N2O6/c15-11(16)9-13-1-5-19-7-3-14(10-12(17)18)4-8-20-6-2-13/h1-10H2,(H,15,16)(H,17,18)

InChI Key

ABTQGSUSLWDPQC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN(CCOCCN1CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.